molecular formula C₄₁H₆₄N₁₀O₁₆P₂ B1144605 阿德福韦酯二聚体 CAS No. 323201-05-4

阿德福韦酯二聚体

货号: B1144605
CAS 编号: 323201-05-4
分子量: 1014.95
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Adefovir dipivoxil dimer (ADV) is an antiviral drug developed by Gilead Sciences. It is a prodrug of adefovir, a nucleotide analog of adenosine monophosphate, which is used in the treatment of hepatitis B virus (HBV) infection. The dimer form of adefovir is more resistant to degradation by enzymes in the liver than the monomeric form. ADV is used in combination with other treatments to suppress HBV replication and reduce the risk of liver damage.

科学研究应用

改善溶解速率

阿德福韦酯二聚体 (ADD): , 当与某些共晶形成体共结晶时,显示出显着改善的溶解速率。这对水溶性差的药物至关重要,因为它可以增强药物的有效性。 例如,ADD-SAC 共晶显示出比其他共晶更高的溶解速率 {svg_1}.

增强的肠道通透性

选择合适的共晶形成体可以导致 ADD 增强肠道吸收。 研究表明,某些共晶形成体,如扑热息痛,可以抑制 P-gp(一种将外来物质从细胞中泵出的蛋白质),从而增加药物的肠道通透性 {svg_2}.

增加口服生物利用度

共结晶已被用于改善 ADD 的口服生物利用度。这意味着更多药物到达全身循环,这可能导致更好的治疗效果。 例如,ADD-PA 共晶显示出 ADD 的最大浓度 (Cmax) 和曲线下面积 (AUC) 显着增加 {svg_3}.

药物稳定性

通过共晶形成,可以显着提高 ADD 的稳定性。这种改善的稳定性可以延长药物的保质期,并随着时间的推移保持其有效性。 研究表明,与其他形式相比,ADD-糖精共晶在更长的时间内保持稳定 {svg_4}.

独立的溶解曲线

ADD 共晶可以实现 pH 无关的溶解曲线,这对于在胃肠道不同部位的不同 pH 值下保持一致的药物释放是有益的 {svg_5}.

共晶技术在药物设计中的应用

共晶技术在药物设计中的应用是一种很有前景的策略,可以定制药物性能。 它可以用来改善药物的各种特性,如溶解度、溶解度、渗透性和生物利用度,这些特性对于有效的药物吸收至关重要 {svg_6}.

多晶型转变

离子液体在 ADD 的多晶型转变中的应用是另一个研究领域。 这个过程可以导致产生药物的不同晶体形式,这些晶体形式可能具有不同的物理和化学性质,从而可能导致新的应用或改进的性能 {svg_7}.

前药开发

ADD 作为阿德福韦的口服前药,这意味着它在体内转化为活性形式。 可以通过各种研究应用优化这种转化过程,以增强药物的治疗效果并减少潜在的副作用 {svg_8}.

作用机制

Target of Action

Adefovir Dipivoxil Dimer primarily targets the Hepatitis B Virus (HBV) DNA polymerase . This enzyme is crucial for the replication of the HBV genome .

Mode of Action

Adefovir Dipivoxil Dimer is an acyclic nucleotide analog reverse transcriptase inhibitor (ntRTI) . It works by blocking the reverse transcriptase, an enzyme crucial for the HBV to reproduce in the body . It is ineffective against HIV-1 .

Biochemical Pathways

Adefovir Dipivoxil Dimer inhibits the reverse transcriptase activity of the HBV DNA polymerase, a critical enzyme for the replication of the HBV genome . This inhibition disrupts the replication machinery of the virus, thereby preventing the virus from multiplying .

Pharmacokinetics

Adefovir Dipivoxil Dimer is a prodrug, which means it is converted into its active form in the body . It has been found that alterations in liver esterase activity and renal function directly impact Adefovir Dipivoxil exposure . Drugs affecting liver enzymes or renal function significantly influence the metabolism and excretion of Adefovir Dipivoxil .

Result of Action

The inhibition of the HBV DNA polymerase by Adefovir Dipivoxil Dimer leads to a reduction in the viral load in the body . This results in the alleviation of the symptoms of chronic hepatitis B .

Action Environment

Environmental factors such as the presence of other drugs can influence the action, efficacy, and stability of Adefovir Dipivoxil Dimer . For instance, Nonsteroidal anti-inflammatory drugs (NSAIDs), histamine H2 receptor antagonists, aminoglycoside antibiotics, and cytochrome P450 enzyme inducers/inhibitors can affect the metabolism and elimination of Adefovir Dipivoxil . Therefore, it is crucial to monitor potential interactions to optimize the safety and efficacy of Adefovir Dipivoxil therapy for chronic HBV patients .

安全和危害

Adefovir Dipivoxil is generally well-tolerated, but there are some safety concerns. Elevated hepatic enzyme levels, gastrointestinal tract complaints, and weight loss were associated with the use of Adefovir . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, and use personal protective equipment .

未来方向

The correlation between the structure and dynamics of Adefovir Dipivoxil can be visualized by extensive spectroscopic measurements, which will enlighten the path of inventing advanced medicine in the pharmaceutical industry . The cocrystallization of Adefovir Dipivoxil with a suitable coformer is an effective approach to enhance both dissolution and bioavailability of Adefovir Dipivoxil .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Adefovir Dipivoxil Dimer involves the dimerization of Adefovir Dipivoxil, which is achieved through a coupling reaction.", "Starting Materials": [ "Adefovir Dipivoxil", "Dicyclohexylcarbodiimide (DCC)", "N,N-Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Chloroform (CHCl3)", "Methanol (MeOH)", "Ethyl acetate (EtOAc)", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Water (H2O)" ], "Reaction": [ "Adefovir Dipivoxil is dissolved in DMF and stirred with DCC and DIPEA to activate the carboxylic acid group.", "The activated Adefovir Dipivoxil is then added to a solution of Adefovir Dipivoxil in DMF and stirred at room temperature for several hours to allow for dimerization.", "The reaction mixture is then poured into a mixture of CHCl3 and water, and the organic layer is separated and washed with NaHCO3 and NaCl.", "The organic layer is then dried over Na2SO4 and concentrated under reduced pressure to yield the crude product.", "The crude product is purified by column chromatography using a mixture of EtOAc and MeOH as the eluent to yield the final product, Adefovir Dipivoxil Dimer." ] }

323201-05-4

分子式

C₄₁H₆₄N₁₀O₁₆P₂

分子量

1014.95

同义词

Adefovir Dipivoxil Impurity B;  2,2-Dimethyl-propanoic Acid Methylenebis[imino-9H-purine-6,9-diyl-2,1-ethanediyloxymethylenephosphinylidynebis(oxymethylene)] Ester

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。